2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole-4-carboxylic acid
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Overview
Description
2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with hydrazine derivatives. The reaction conditions often include the use of catalysts such as nickel, which facilitates the addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production methods for this compound are generally based on scalable organic synthesis techniques. These methods ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazono group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .
Scientific Research Applications
2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
- 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
Uniqueness: 2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole-4-carboxylic acid is unique due to its hydrazono group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H10N4O2 |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
(2E)-2-hydrazinylidene-1,3-dimethylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C6H10N4O2/c1-9-3-4(5(11)12)10(2)6(9)8-7/h3H,7H2,1-2H3,(H,11,12)/b8-6+ |
InChI Key |
MWGWJSXOJKDOCY-SOFGYWHQSA-N |
Isomeric SMILES |
CN\1C=C(N(/C1=N/N)C)C(=O)O |
Canonical SMILES |
CN1C=C(N(C1=NN)C)C(=O)O |
Origin of Product |
United States |
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